{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[5-amino-1-[3-(dimethylamino)propyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16(2)6-3-7-17-12-5-4-10(14)8-11(12)15-13(17)9-18/h4-5,8,18H,3,6-7,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZVBZAFCLIAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)N)N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction using appropriate amine reagents.
Attachment of Dimethylamino Propyl Chain: The dimethylamino propyl chain is attached via alkylation reactions, often using reagents like 3-(dimethylamino)propyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that benzimidazole derivatives exhibit antiviral properties. For instance, compounds similar to {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol have shown efficacy against various viral infections, including those caused by Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The structural modifications in benzimidazole derivatives can enhance their antiviral potency by targeting viral replication mechanisms .
Anticancer Properties
Benzimidazole derivatives have been extensively researched for their anticancer activities. Studies have demonstrated that certain benzimidazole compounds can inhibit the growth of cancer cell lines such as A-549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific structure of this compound may provide similar or enhanced effects, warranting further investigation.
Anti-inflammatory Effects
Compounds within the benzimidazole class have also been evaluated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This suggests that this compound may possess similar anti-inflammatory activity, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been documented, with some compounds demonstrating significant activity against various bacterial strains. The ability of this compound to inhibit bacterial growth could be explored further as a potential treatment for bacterial infections .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Vitale et al. (2012) | Identified antiviral effects against BVDV with related benzimidazole compounds. |
| Shaker et al. (2015) | Reported anticancer activity in several benzimidazole derivatives against multiple cancer cell lines. |
| Moneer et al. (2016) | Demonstrated significant anti-inflammatory effects through COX inhibition in related compounds. |
| Chang et al. (2012) | Evaluated the antibacterial properties of benzimidazole derivatives against Helicobacter pylori. |
Mechanism of Action
The mechanism of action of {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Modified Substituents
a) N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide
- Structure: Shares the benzimidazole core and dimethylaminopropyl chain but replaces the hydroxymethyl group with a cyclohexanecarboxamide.
- Key Differences: The carboxamide introduces a bulky, lipophilic group, reducing hydrophilicity compared to the hydroxymethyl substituent.
- Source : Identified in Sphagnum palustre L. extracts, suggesting natural occurrence or synthetic derivation .
b) {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol vs. Discontinued Analogs
- lists the target compound as discontinued alongside other heterocycles, such as (S)-2-amino-N-thiazol-5-ylmethyl-propionamide.
Heterocyclic Compounds with Functional Group Similarities
a) Pyrazole-Thiophene Hybrids ()
- Examples: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives.
- Comparison: Core Heterocycles: Pyrazole (5-membered) and thiophene (5-membered) vs. benzimidazole (6-membered fused ring). Smaller rings may confer rigidity and distinct electronic properties. Functional Groups: Amino, hydroxy, and cyano/ester groups mimic the polar substituents in the target compound but with differing electronic effects (e.g., cyano as electron-withdrawing vs. hydroxymethyl as electron-donating).
- Synthesis: Prepared via condensation reactions with malononitrile or ethyl cyanoacetate, highlighting divergent synthetic pathways compared to benzimidazole derivatives .
b) Pyrazolone Derivatives ()
- Example: 1,5-Dimethyl-4-((-4(-3-oxo-3-(coumarin-3-yl)prop-1-en-1-yl)benzylidene)amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
- Comparison: Core Structure: Pyrazolone (5-membered lactam) vs. benzimidazole.
Functional Group Impact on Physicochemical Properties
| Compound Class | Core Structure | Key Substituents | Hydrophilicity | Likely Bioactivity Targets |
|---|---|---|---|---|
| Target Compound | Benzimidazole | Dimethylaminopropyl, hydroxymethyl | Moderate | Enzymes, ion channels |
| Cyclohexanecarboxamide Analog | Benzimidazole | Dimethylaminopropyl, carboxamide | Low | Lipid-rich targets (e.g., membranes) |
| Pyrazole-Thiophene Hybrids | Pyrazole-Thiophene | Amino, cyano, ester | Variable | Electron transfer systems |
| Pyrazolone Derivatives | Pyrazolone | Coumarin, antipyrine | Low-Moderate | Anti-inflammatory, fluorescent probes |
Research Implications and Limitations
- Structural Insights: The dimethylaminopropyl chain in benzimidazoles may enhance solubility and cationic interactions, while substituent choice (hydroxymethyl vs. carboxamide) tailors hydrophilicity and target selectivity.
- Synthetic Challenges : Discontinuation of the target compound () may reflect difficulties in scaling up synthesis or optimizing stability.
- Data Gaps: Limited experimental data (e.g., binding affinities, solubility metrics) in the provided evidence necessitates further empirical studies.
Biological Activity
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes an amino group, a dimethylamino propyl chain, and a benzimidazole ring, making it a subject of interest for medicinal chemistry.
- IUPAC Name : 5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol
- Molecular Formula : C13H20N4O
- Molecular Weight : 248.34 g/mol
- CAS Number : 1232803-21-2
Structural Characteristics
The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, which is crucial for its pharmacological activity.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like ciprofloxacin and norfloxacin .
Anticancer Potential
The anticancer properties of benzimidazole derivatives have been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A review of the literature from 2012 to 2021 indicated that many benzimidazole derivatives possess anticancer activity across different cancer types, making them valuable candidates for further drug development .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to altered cell behavior such as reduced proliferation or increased apoptosis in cancer cells. The exact molecular targets remain an area of ongoing research.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Reference |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | |
| Anticancer | Various cancer cell lines | |
| Mechanism | Enzyme inhibition |
Case Study: Antimicrobial Efficacy
In a comparative study, several benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds containing the benzimidazole moiety exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the benzimidazole structure could enhance antimicrobial efficacy .
Case Study: Anticancer Activity
A study investigating the anticancer effects of benzimidazole derivatives found that specific substitutions on the benzimidazole ring significantly influenced cytotoxicity against cancer cell lines. The data suggested that this compound could serve as a lead compound for developing new anticancer agents due to its favorable activity profile .
Q & A
Q. Advanced
- DFT studies : Predict electronic properties and reactive sites (e.g., Gaussian 09 with B3LYP/6-31G*) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinase targets .
- MD simulations : GROMACS for assessing stability in lipid bilayers .
What are the key considerations for studying its pharmacokinetics?
Q. Advanced
- ADME profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (critical for dose-response studies) .
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity risk .
Which analytical techniques resolve structural ambiguities in derivatives?
Q. Basic
- 2D NMR (COSY, HSQC) : Assigns proton and carbon connectivity, resolving regioisomers .
- IR spectroscopy : Identifies functional groups (e.g., OH stretch at 3200–3600 cm⁻¹) .
- Elemental analysis : Validates purity and empirical formula .
How does isomerism impact its biological activity and purification?
Q. Advanced
- Chiral centers : The propanol chain may introduce enantiomers with differing efficacy. Use chiral columns (e.g., Chiralpak AD-H) for resolution .
- Tautomerism : The benzimidazole ring exists in 1H/3H forms; X-ray crystallography confirms dominant tautomers .
- Column chromatography : Optimize with gradient elution (hexane/EtOAc to MeOH) to separate diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
